N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3OS/c1-13-19(16-6-9-28-12-16)14(2)26(25-13)8-7-24-18(27)11-15-4-3-5-17(10-15)20(21,22)23/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAZWKUALFYMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CC(=CC=C2)C(F)(F)F)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and the biological mechanisms underlying its effects.
Chemical Structure and Properties
The compound features a unique molecular architecture that includes:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in various biological activities.
- Thiophene Substituent : Enhances the compound's interaction with biological targets.
- Trifluoromethyl Group : Imparts hydrophobic characteristics, potentially affecting bioactivity and pharmacokinetics.
The molecular formula is , with a molecular weight of 422.5 g/mol .
Anticancer Properties
Research indicates that compounds with pyrazole and thiophene moieties exhibit significant anticancer activity. For instance, studies have shown that related pyrazole derivatives can inhibit cancer cell proliferation in various human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating potent cytotoxic effects .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HepG2 | TBD |
| Related Pyrazole Derivative | A549 | 15.6 |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The compound's structure allows it to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .
Antimicrobial Activity
This compound has shown promise in antimicrobial assays. Pyrazoles are recognized for their ability to combat bacterial infections, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : Interacting with specific receptors that mediate cellular responses to stimuli.
- Signal Transduction Pathways : Influencing pathways such as NF-kB and MAPK that are critical in inflammation and cancer progression .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives:
- Study 1 : Investigated the cytotoxic effects of a related pyrazole compound on various cancer cell lines, demonstrating significant apoptosis induction via caspase activation .
- Study 2 : Assessed the anti-inflammatory activity of substituted pyrazoles in animal models, showing reduced edema and inflammatory markers compared to control groups .
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with other pyrazole-acetamide derivatives, such as the recently synthesized (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (Compound 189) . Key differences include:
Key Observations :
- The target compound’s thiophene substituent offers distinct electronic and steric profiles compared to Compound 189’s indazole and pyridine systems. Thiophene’s lower electronegativity may reduce dipole interactions but enhance π-stacking in hydrophobic binding pockets.
Physicochemical Properties
Implications :
- The target compound’s low solubility may necessitate formulation adjustments (e.g., salt formation or co-solvents) for bioavailability.
- Compound 189’s hydroxy and sulfonyl groups improve aqueous solubility but may limit blood-brain barrier penetration compared to the target compound’s -CF₃ group .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for reproducibility?
Methodological Answer:
- The compound can be synthesized via carbodiimide-mediated coupling, similar to methods described for structurally related acetamides . For example, reacting a pyrazole-ethylamine intermediate with 3-(trifluoromethyl)phenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at 273 K, followed by purification via controlled crystallization.
- Optimization involves monitoring reaction progress by TLC/HPLC, adjusting stoichiometry (e.g., 1:1 molar ratio of amine to acid), and maintaining low temperatures to minimize side reactions. Solvent selection (e.g., dichloromethane vs. DMF) and catalyst choice (e.g., triethylamine as a base) significantly impact yield .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use , , and -NMR to confirm regiochemistry of the pyrazole and thiophene moieties and verify the trifluoromethyl group.
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves stereochemical ambiguities and validates molecular geometry. Data-to-parameter ratios >15 ensure reliability .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions and detects impurities (e.g., unreacted starting materials).
Q. How can solubility and stability be evaluated for in vitro assays?
Methodological Answer:
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) to detect aggregation.
- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperatures (4–37°C), and light exposure. Monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of the acetamide bond) .
Q. What are common impurities in the synthesis, and how are they quantified?
Methodological Answer:
- Impurities include unreacted pyrazole intermediates or EDC byproducts. Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns for separation.
- Quantify via external calibration curves. For trace analysis (<0.1%), employ LC-MS/MS with MRM (multiple reaction monitoring) .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction applied to resolve conformational ambiguities in this compound?
Methodological Answer:
- Crystallize the compound via slow evaporation (e.g., methylene chloride/hexane). Collect diffraction data at 100 K to minimize thermal motion artifacts.
- Refinement using SHELXL: Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning. Analyze R-factors (<0.05) and check for twinning using PLATON .
- Example: The dihedral angle between the pyrazole and trifluoromethylphenyl groups can be measured to assess steric strain .
Q. What hydrogen-bonding patterns dominate the crystal packing, and how do they influence physicochemical properties?
Methodological Answer:
- Use graph-set analysis (Etter’s formalism) to classify hydrogen bonds. For example, N–H···O interactions may form motifs, creating dimeric units that enhance thermal stability .
- Simulate packing motifs with Mercury CSD software to correlate intermolecular interactions (e.g., π-stacking of thiophene rings) with melting points or solubility .
Q. How can structure-activity relationships (SAR) be explored for biological targets?
Methodological Answer:
- Modifications : Synthesize analogs with varied substituents (e.g., replacing thiophene with furan) and assay against target proteins (e.g., kinases).
- Computational Docking : Use AutoDock Vina to predict binding affinities. The trifluoromethyl group’s lipophilicity may enhance membrane permeability, as seen in similar compounds .
- Validate SAR with IC measurements and correlate with LogP values (calculated via XLogP3) .
Q. How should contradictory data (e.g., biological activity vs. computational predictions) be addressed?
Methodological Answer:
- Hypothesis Testing : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Meta-analysis : Cross-reference with databases (e.g., PubChem BioAssay) to identify assay-specific artifacts.
- Molecular Dynamics (MD) : Simulate binding under physiological conditions (e.g., explicit solvent models) to reconcile discrepancies between docking and experimental results .
Q. What computational methods are suitable for modeling electronic effects of the trifluoromethyl group?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to map electrostatic potential surfaces. The electron-withdrawing CF group may polarize the acetamide bond, altering reactivity .
- NMR Chemical Shift Prediction : Compare computed -NMR shifts (GIAO method) with experimental data to validate electronic environments .
Q. What advanced synthetic strategies (e.g., flow chemistry) could improve scalability?
Methodological Answer:
- Continuous Flow Synthesis : Optimize EDC-mediated coupling in a microreactor to enhance mixing and reduce reaction time.
- In-line Analytics : Integrate FTIR or UV-Vis for real-time monitoring of intermediates.
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
